molecular formula C8H14Cl2N2S B13510429 (Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride

(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B13510429
M. Wt: 241.18 g/mol
InChI Key: HLBVTNLZFMUIOO-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is a compound that features a cyclopropylmethyl group and a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with a thiazole derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For example, the reaction might be carried out in an organic solvent like dichloromethane, with a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride

Uniqueness

(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

IUPAC Name

1-cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-7(1)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,1-2,5-6H2;2*1H

InChI Key

HLBVTNLZFMUIOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=NC=CS2.Cl.Cl

Origin of Product

United States

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